molecular formula C22H26N4O3S B2384561 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1189646-90-9

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2384561
CAS No.: 1189646-90-9
M. Wt: 426.54
InChI Key: XHKNSOKUNNGFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU and solvents like toluene and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNSOKUNNGFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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